molecular formula C12H14N4O5 B12905093 N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine CAS No. 162149-58-8

N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-leucine

Cat. No.: B12905093
CAS No.: 162149-58-8
M. Wt: 294.26 g/mol
InChI Key: XDDARMBTUCLRIN-QMMMGPOBSA-N
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Description

(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid is a compound that belongs to the class of nitrobenzoxadiazole derivatives. These compounds are known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The unique structure of this compound, featuring a nitrobenzoxadiazole moiety, imparts it with distinct chemical and biological properties .

Preparation Methods

The synthesis of (S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activities. This interaction can disrupt various biological pathways, making the compound a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

(S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid can be compared with other nitrobenzoxadiazole derivatives, such as:

The uniqueness of (S)-4-Methyl-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)pentanoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in scientific research.

Properties

CAS No.

162149-58-8

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

(2S)-4-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoic acid

InChI

InChI=1S/C12H14N4O5/c1-6(2)5-8(12(17)18)13-7-3-4-9(16(19)20)11-10(7)14-21-15-11/h3-4,6,8,13H,5H2,1-2H3,(H,17,18)/t8-/m0/s1

InChI Key

XDDARMBTUCLRIN-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

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